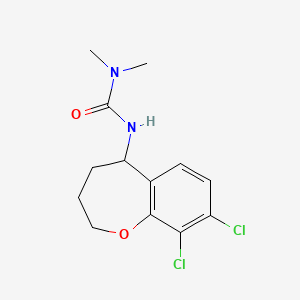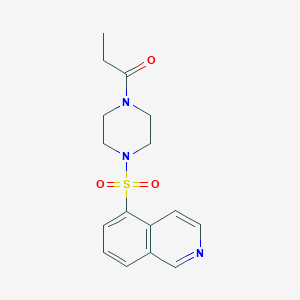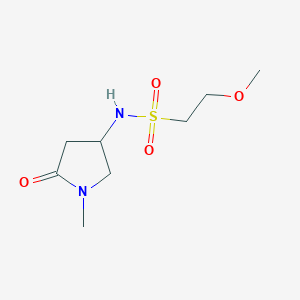
3-(8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-1,1-dimethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-1,1-dimethylurea is a synthetic organic compound characterized by its unique chemical structure This compound features a benzoxepin ring system substituted with dichloro groups and a dimethylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-1,1-dimethylurea typically involves multiple steps. One common approach starts with the preparation of the benzoxepin ring system, followed by the introduction of dichloro substituents. The final step involves the formation of the dimethylurea moiety through a reaction with appropriate reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-1,1-dimethylurea undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds.
Scientific Research Applications
3-(8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-1,1-dimethylurea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-1,1-dimethylurea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate various biological processes, such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]methyl}thiolan-3-ol
- (3-{[(8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]methyl}oxetan-3-yl)methanol
- 2-{4-[(8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]-1H-pyrazol-1-yl}ethan-1-ol
Uniqueness
3-(8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-1,1-dimethylurea is unique due to its specific combination of a benzoxepin ring with dichloro substituents and a dimethylurea moiety
Properties
IUPAC Name |
3-(8,9-dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-1,1-dimethylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O2/c1-17(2)13(18)16-10-4-3-7-19-12-8(10)5-6-9(14)11(12)15/h5-6,10H,3-4,7H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSXHPGDWGQFCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1CCCOC2=C1C=CC(=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-tert-butyl-N-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]pyrazole-4-carboxamide](/img/structure/B7130176.png)
![3-imidazol-1-yl-N-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]propanamide](/img/structure/B7130183.png)
![N-[[1-(5-chloro-2-methylphenyl)pyrrolidin-3-yl]methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7130187.png)
![N-[(2,4-dimethoxyphenyl)methyl]-N-methyl-3-phenyl-1,2,4-oxadiazol-5-amine](/img/structure/B7130193.png)
![N-[[4-(methoxymethyl)phenyl]methyl]-2-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]acetamide](/img/structure/B7130207.png)
![N-(2-ethyl-6-methylphenyl)-2-[4-methoxy-3-(5-methyltetrazol-1-yl)anilino]acetamide](/img/structure/B7130212.png)
![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]acetamide](/img/structure/B7130214.png)
![1-[2-[3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetyl]imidazolidin-2-one](/img/structure/B7130219.png)


![N-[1-(2-methylpiperidin-1-yl)-1-oxopropan-2-yl]-2-phenylpyrrolidine-1-carboxamide](/img/structure/B7130264.png)
![2-methyl-N-[2-oxo-2-[3-(1H-pyrazol-5-yl)piperidin-1-yl]ethyl]benzamide](/img/structure/B7130270.png)
![3-[2-[[1-(2-Phenylethyl)piperidin-4-yl]carbamoylamino]ethyl]benzamide](/img/structure/B7130273.png)
![N-[1-[2-[4-[(2-methoxyphenyl)methyl]piperidin-1-yl]acetyl]piperidin-3-yl]acetamide](/img/structure/B7130283.png)
